molecular formula C20H21N7Na2O7 B10774094 Levoleucovorin disodium CAS No. 1141892-29-6

Levoleucovorin disodium

Cat. No.: B10774094
CAS No.: 1141892-29-6
M. Wt: 517.4 g/mol
InChI Key: FSDMNNPYPVJNAT-NJHZPMQHSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Levoleucovorin disodium is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The levorotary isomer is isolated and converted into its disodium salt form . The synthesis involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The levorotary isomer is then separated and reacted with sodium ions to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The racemic mixture of leucovorin is subjected to chiral resolution techniques to isolate the levorotary isomer. This is followed by crystallization and conversion to the disodium salt form .

Properties

CAS No.

1141892-29-6

Molecular Formula

C20H21N7Na2O7

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12-,13-;;/m0../s1

InChI Key

FSDMNNPYPVJNAT-NJHZPMQHSA-L

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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